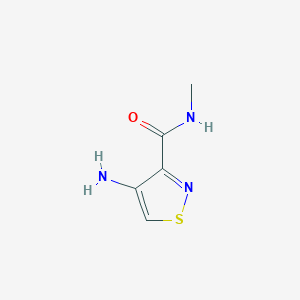
4-amino-N-methylisothiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-methylisothiazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-amino-N-methylisothiazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of bacterial cells and cancer cells. It has also been shown to interact with certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-amino-N-methylisothiazole-3-carboxamide has biochemical and physiological effects on bacterial cells, cancer cells, and brain cells. It has been shown to inhibit the growth of bacterial cells by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to cell death. Additionally, this compound has been shown to interact with certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-amino-N-methylisothiazole-3-carboxamide in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, this compound has shown promising results in various studies, which makes it a good candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-amino-N-methylisothiazole-3-carboxamide. One direction is to further study its antimicrobial properties and potential use in the development of new antibiotics. Another direction is to study its anticancer properties and potential use in the development of new chemotherapeutic agents. Additionally, further research is needed to understand its mechanism of action and potential use in the treatment of neurological disorders. Finally, more studies are needed to determine the toxicity and safety of this compound for human use.
Conclusion
4-amino-N-methylisothiazole-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied for its antimicrobial and anticancer properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to understand its mechanism of action, biochemical and physiological effects, and potential toxicity for human use.
Méthodes De Synthèse
4-amino-N-methylisothiazole-3-carboxamide can be synthesized using different methods. One of the commonly used methods is the reaction between N-methylisothiazole-3-carboxamide and ammonia in the presence of a catalyst. Another method involves the reaction between 4-amino-5-mercapto-1,2,3-thiadiazole and methyl isocyanate. Both methods yield 4-amino-N-methylisothiazole-3-carboxamide with high purity.
Applications De Recherche Scientifique
4-amino-N-methylisothiazole-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties and has shown promising results against various bacterial strains. It has also been studied for its anticancer properties and has shown potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of neurological disorders.
Propriétés
Numéro CAS |
115106-39-3 |
|---|---|
Nom du produit |
4-amino-N-methylisothiazole-3-carboxamide |
Formule moléculaire |
C5H7N3OS |
Poids moléculaire |
157.2 g/mol |
Nom IUPAC |
4-amino-N-methyl-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-7-5(9)4-3(6)2-10-8-4/h2H,6H2,1H3,(H,7,9) |
Clé InChI |
GPHZORBGZUELLF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NSC=C1N |
SMILES canonique |
CNC(=O)C1=NSC=C1N |
Synonymes |
3-Isothiazolecarboxamide,4-amino-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




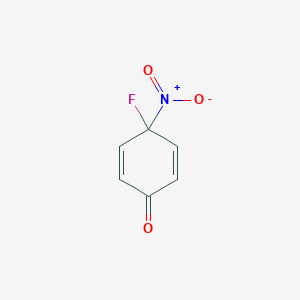


![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
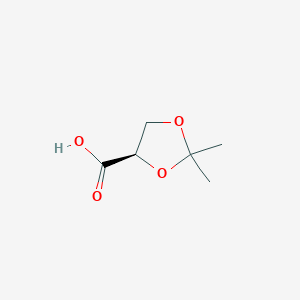
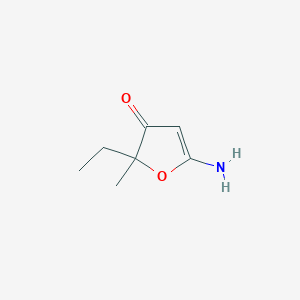
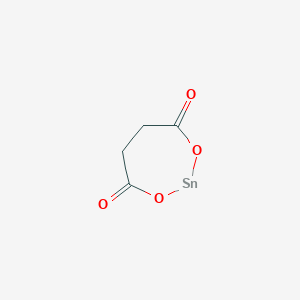
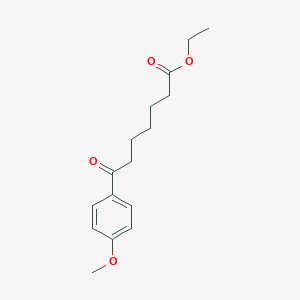
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)

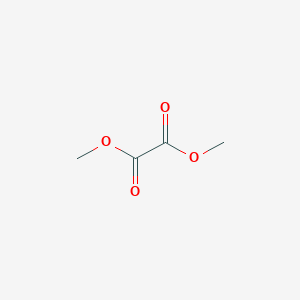
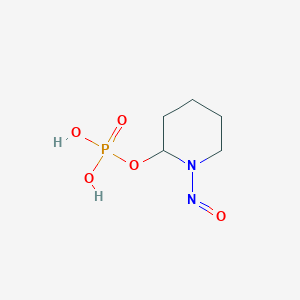
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)